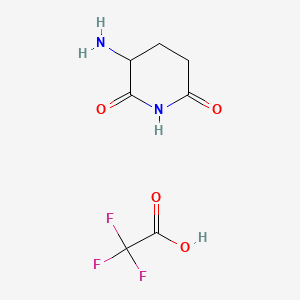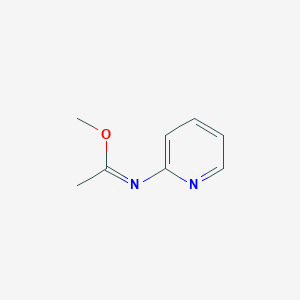
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid that contains lauric acid (a 12-carbon fatty acid) at the sn-1 and sn-2 positions. The phosphate group is attached to glycerol. This compound is used in the generation of micelles, liposomes, and other artificial membranes .
Mechanism of Action
Target of Action
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol primarily targets the membranes of cells . It is a type of phospholipid that has specialized structural and functional properties in membranes .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of the cell membranes . It can influence the physical properties of the membranes, such as fluidity and phase transition properties .
Biochemical Pathways
This compound is involved in the photosynthesis pathway . Although it is rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis .
Pharmacokinetics
It is known that phospholipids like this compound can be used in lipid-based particle drug delivery studies . These studies have shown that dispersions of similar phospholipids can exhibit a metastable state, which allows for the manipulation of delayed nucleation . This could potentially impact the bioavailability of therapeutic payloads .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role in photosynthesis . By integrating into the thylakoid membranes, it can influence the efficiency of photosynthesis in cyanobacteria and higher plants .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of -20°C , suggesting that it may be sensitive to heat
Biochemical Analysis
Biochemical Properties
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of lipid bilayers and micelles. This compound is known to interact with enzymes such as phospholipases, which hydrolyze phospholipids, and lipases, which break down fats. Additionally, this compound can interact with proteins involved in membrane fusion and signaling pathways, thereby influencing cellular processes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the fluidity and permeability of cell membranes, affecting the transport of ions and molecules. It also plays a role in the activation of signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their activation or inhibition. For example, it can inhibit the activity of certain phospholipases, thereby preventing the hydrolysis of phospholipids. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in membrane properties and signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance membrane stability and facilitate drug delivery. At high doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without being harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and phospholipases, which are responsible for the synthesis and degradation of phospholipids. This compound can also affect metabolic flux by altering the levels of metabolites involved in lipid metabolism. Additionally, this compound can influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as the plasma membrane and intracellular organelles. The distribution of this compound can affect its accumulation and activity within cells .
Subcellular Localization
This compound is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can direct this compound to specific organelles, thereby modulating its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be synthesized by esterifying glycerol with lauric acid at the sn-1 and sn-2 positions, followed by phosphorylation at the sn-3 position. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed to release lauric acid and glycerol.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Oxidized fatty acids.
Hydrolysis: Lauric acid and glycerol.
Substitution: Phosphorylated derivatives with different nucleophiles.
Scientific Research Applications
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component of artificial membranes.
Industry: Utilized in the formulation of cosmetics and personal care products.
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol: Contains palmitic acid instead of lauric acid.
1,2-Distearoyl-sn-glycero-3-phosphorylglycerol: Contains stearic acid instead of lauric acid.
1,2-Dioleoyl-sn-glycero-3-phosphorylglycerol: Contains oleic acid instead of lauric acid.
Uniqueness
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The shorter chain length of lauric acid compared to other fatty acids results in different membrane fluidity and permeability characteristics .
Properties
IUPAC Name |
sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/new.no-structure.jpg)


![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)
![(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;2-[[(1R)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetic acid](/img/structure/B1148441.png)
![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)

![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)
